(2-Chlorophenyl)methyl 2-aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)methyl 2-aminoacetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylmethyl 2-aminoacetate, where a chlorine atom is substituted at the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 2-aminoacetate typically involves the esterification of (2-Chlorophenyl)methanol with glycine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Oxidation: this compound can be oxidized to (2-Chlorophenyl)methyl 2-aminoacetic acid.
Reduction: Reduction yields (2-Chlorophenyl)methyl 2-aminoethanol.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyl 2-aminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl 2-aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of neurotransmitter activity or the inhibition of specific enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenylmethyl 2-aminoacetate: Lacks the chlorine substitution, resulting in different reactivity and applications.
(4-Chlorophenyl)methyl 2-aminoacetate: Chlorine substitution at the fourth position, leading to variations in chemical behavior.
(2-Bromophenyl)methyl 2-aminoacetate:
Uniqueness
(2-Chlorophenyl)methyl 2-aminoacetate is unique due to the specific positioning of the chlorine atom, which influences its chemical properties and reactivity. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.
Biological Activity
(2-Chlorophenyl)methyl 2-aminoacetate, also known as methyl 2-amino-2-(2-chlorophenyl)acetate, is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10ClNO2
- CAS Number : 1306605-59-3
This compound features a chlorinated phenyl group, which contributes to its biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to it have shown promising results in inhibiting cancer cell proliferation. In particular:
- IC50 Values : Related compounds exhibited IC50 values ranging from 1.65 to 8.60 μM against cervical cancer cell lines (HeLa and SiHa) and liver cancer cells (HepG2) .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes and pathways associated with cancer cell growth, potentially leading to apoptosis in malignant cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .
Enzyme Inhibition
The biological activity of this compound is partly attributed to its ability to inhibit key enzymes involved in metabolic processes:
- Lactate Dehydrogenase (LDH) : Compounds with similar structures have shown significant inhibition of LDH activity, which is crucial in cancer metabolism .
Table: Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 Values (μM) | References |
---|---|---|---|
Anticancer | HeLa, SiHa, HepG2 | 1.65 - 8.60 | |
Antimicrobial | Various Bacteria | Not specified | |
Enzyme Inhibition | LDH | Not specified |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Binding : It is believed to interact with specific receptors or enzymes, modulating their activity.
- Oxidative Stress Pathways : Preliminary studies suggest involvement in pathways related to oxidative stress, which are critical in cancer progression .
- Nucleophilic Substitution Reactions : The chlorine atom in the compound can undergo nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives .
Case Studies and Research Findings
Research has been conducted on various derivatives of this compound to explore their biological activities further:
- A study indicated that modifications at specific positions on the phenyl ring enhanced anticancer activity while reducing toxicity towards normal cells .
- Another investigation focused on the synthesis of thiazole-based small molecules that included similar frameworks and demonstrated significant anticancer effects without inducing cytotoxicity in non-cancerous cells .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 2-aminoacetate |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)6-13-9(12)5-11/h1-4H,5-6,11H2 |
InChI Key |
HMWUTBZVBOYLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.